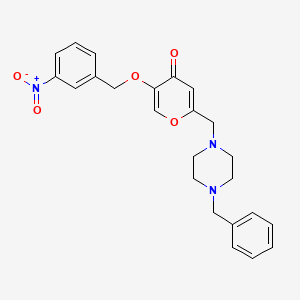

2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one

Description

Propriétés

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5/c28-23-14-22(16-26-11-9-25(10-12-26)15-19-5-2-1-3-6-19)31-18-24(23)32-17-20-7-4-8-21(13-20)27(29)30/h1-8,13-14,18H,9-12,15-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITIKBJEBKABGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one is a synthetic derivative that combines a piperazine moiety with a pyranone structure, potentially offering diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperazine ring, which is known for its versatility in pharmacology, and a nitrobenzyl ether that may enhance its lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have been evaluated for their efficacy against Mycobacterium tuberculosis (Mtb). A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids demonstrated potent antituberculosis activity with minimal cytotoxicity, suggesting that modifications in the piperazine structure can lead to improved antimicrobial profiles .

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |

|---|---|---|---|

| Hybrid 7a | 1.56 | >50 | >30 |

| Isoniazid | 0.05 | >25 | >500 |

| Rifampicin | 0.1 | >25 | >250 |

Antiviral Activity

Piperazine derivatives have also shown promise as antiviral agents. For example, modifications similar to those in our compound led to the discovery of potent inhibitors against Hepatitis C Virus (HCV). One particular derivative exhibited an EC50 of 0.022 μM and a selectivity index greater than 600, indicating strong antiviral efficacy with low toxicity . The mechanism involved blocking HCV entry, highlighting the potential for similar compounds in antiviral therapy.

The biological mechanisms underlying the activity of piperazine derivatives often involve modulation of neurotransmitter systems and ion channels. For instance, compounds containing the piperazine structure have been reported to interact with calcium channels and various receptor systems, including dopamine and serotonin receptors . This multi-targeting capability enhances their therapeutic utility across different disease states.

Case Studies and Research Findings

- Antimycobacterial Activity : A study focused on the synthesis of benzhydryl piperazine derivatives revealed that certain compounds exhibited MIC values comparable to established antitubercular drugs. The structural modifications significantly influenced their activity against Mtb .

- Antiviral Efficacy : In another investigation, the antiviral potential of piperazine derivatives against HCV was assessed through structure-activity relationship (SAR) studies. These studies identified key structural features that enhanced antiviral potency while minimizing cytotoxic effects .

- Calcium Channel Blockade : Research into the pharmacological effects of piperazine derivatives indicated their ability to block T-type calcium channels, which are implicated in various pathologies including pain and epilepsy . This property could be leveraged for developing new analgesic or anticonvulsant therapies.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-((4-benzylpiperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial activity against various strains of bacteria and fungi. The piperazine moiety enhances interaction with microbial targets, potentially leading to effective treatments for infections.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest. The structural components may interact with specific cellular pathways involved in tumor growth.

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Compounds in this class have been explored for their effects on neurotransmitter systems, which could lead to treatments for disorders such as anxiety or depression.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

- Study on Piperazine Derivatives : A study published in Molecules highlighted the enhanced solubility and bioavailability of piperazine-substituted quinolones, suggesting that modifications similar to those in this compound could yield compounds with improved therapeutic profiles .

- Antimicrobial Efficacy : Research presented in PubChem indicated that related compounds demonstrated significant antibacterial activity, supporting the hypothesis that structural features contribute to enhanced efficacy against pathogens .

- Neuropharmacological Studies : Investigations into piperazine derivatives have shown promise in modulating neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Diversity: Benzylpiperazinyl vs. Halogenated Piperazines: The target compound’s benzylpiperazine group contrasts with halogenated variants (e.g., 2-fluorophenylpiperazine in ), which may alter pharmacokinetics due to differences in lipophilicity and electronic effects. Nitro vs.

Biological and Material Applications: Hydroxymethyl-pyranones (e.g., ) exhibit tyrosinase inhibition, while benzylpiperazine derivatives (e.g., ) are linked to neuromodulatory effects. The target compound’s nitro group may position it for applications in photodynamic materials or as a protease inhibitor.

Physicochemical and Functional Comparisons

Reactivity and Stability:

- The nitro group in the target compound increases electrophilicity, making it more reactive in radical polymerization compared to methoxy-substituted analogs (e.g., ).

- Halogenated derivatives (e.g., ) exhibit enhanced stability due to the inductive effects of chlorine and fluorine, but reduced solubility in polar solvents.

Q & A

Q. How should environmental impact assessments be integrated into the research workflow?

- Methodological Answer : Follow frameworks like INCHEMBIOL () to evaluate persistence, bioaccumulation, and toxicity (PBT). Use computational tools (e.g., EPI Suite) to predict environmental fate and prioritize compounds with lower ecotoxicological risk. Laboratory studies on biodegradation pathways (e.g., microbial consortia) complement these models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.